N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
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Overview
Description
N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone ring, a pyridine carboxamide group, and a dichlorobenzylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide typically involves the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with pyridine-3-carboxylic acid to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The dichlorobenzylidene moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and as a potential lead compound for drug discovery.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: Used in the synthesis of high-performance polymers.
Bromine Compounds: Known for their applications in organic synthesis and as catalysts.
Uniqueness: N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C16H9Cl2N3O2S2 |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H9Cl2N3O2S2/c17-11-4-1-5-12(18)10(11)7-13-15(23)21(16(24)25-13)20-14(22)9-3-2-6-19-8-9/h1-8H,(H,20,22)/b13-7- |
InChI Key |
QRCFJGBBYVJWBL-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
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